molecular formula C11H14N2O3 B1347246 N,N-diethyl-3-nitrobenzamide CAS No. 2433-21-8

N,N-diethyl-3-nitrobenzamide

Cat. No. B1347246
CAS RN: 2433-21-8
M. Wt: 222.24 g/mol
InChI Key: CKXQMTJOJKBZGD-UHFFFAOYSA-N
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Description

N,N-diethyl-3-nitrobenzamide is a chemical compound with the linear formula C11H14N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N,N-diethyl-3-nitrobenzamide is characterized by a linear formula of C11H14N2O3 . The molecular weight is 222.246 .

Scientific Research Applications

Organic Chemistry

  • Field : Organic Chemistry .
  • Application : The compound “N,N-diethyl-3-methylbenzamide” is used in the development of new techniques for the preparation of organic compounds .
  • Method : This involves the use of copper-based metal-organic frameworks to promote oxidative couplings, allowing the synthesis of amides in a very effective manner . The reaction presents difficulties due to the acid–base reaction between the components, so it is necessary to use more energetic conditions . Alternatively, coupling reagents or activators can be used to facilitate the transformation, although this usually involves additional reaction steps . Oxidative couplings have proved to be an interesting alternative in carbon-nitrogen bond formation .
  • Results : This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .

Materials Science

  • Field : Materials Science .
  • Application : The compound “N,N-diethyl-3-methylbenzamide” (DEET), the most widely used insect repellent, is shown to serve as a greener solvent . This could lower production barriers and facilitate applications such as drug delivery .
  • Method : DEET-loaded metal-organic frameworks (MOFs) can be leveraged in controlled-release insect repellent formulations . This involves the use of DEET as a solvent to load the MOFs, which can then be used to slowly release the DEET over time .
  • Results : This methodology has been successfully applied to create controlled-release insect repellent formulations .

Pharmaceuticals

  • Field : Pharmaceuticals .
  • Application : The compound “N,N-diethyl-3-methylbenzamide” (DEET), the most widely used insect repellent, is shown to serve as a greener solvent . This could lower production barriers and facilitate applications such as drug delivery .
  • Method : DEET-loaded metal-organic frameworks (MOFs) can be leveraged in controlled-release drug delivery formulations . This involves the use of DEET as a solvent to load the MOFs, which can then be used to slowly release the drug over time .
  • Results : This methodology has been successfully applied to create controlled-release drug delivery formulations .

properties

IUPAC Name

N,N-diethyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-6-5-7-10(8-9)13(15)16/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXQMTJOJKBZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324380
Record name N,N-diethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-nitrobenzamide

CAS RN

2433-21-8
Record name 2433-21-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-diethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MA Hazaa, MM Shebl, ESR El-Sayed, SR Mahmoud… - AMB Express, 2022 - Springer
The search and discovery of new natural products with antifeedant and larvicidal potentials to mitigate harmful insects are scientific pressing issues in the modern agriculture. In this …
Number of citations: 4 link.springer.com
CL Cadieux, H Wang, Y Zhang, JA Koenig… - Chemico-biological …, 2016 - Elsevier
Currently fielded treatments for nerve agent intoxication include atropine, an acetylcholine receptor antagonist, and pralidoxime (2PAM), a small molecule reactivator of …
Number of citations: 43 www.sciencedirect.com
H Suzuki, JI Tomaru, T Murashima - Journal of the Chemical Society …, 1994 - pubs.rsc.org
The title compounds except for the amide are smoothly nitrated with nitrogen dioxide at low temperatures in the presence of ozone, giving a mixture of the corresponding nitro …
Number of citations: 1 pubs.rsc.org
RS Mane, BM Bhanage - The Journal of Organic Chemistry, 2016 - ACS Publications
This work reports oxidative N-dealkylation/carbonylation of tertiary amines to tertiary amides by using molecular oxygen as a sole oxidant using a Pd/C catalyst. This protocol is free from …
Number of citations: 82 pubs.acs.org

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